molecular formula C16H16F3NO2S2 B2709869 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396863-18-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2709869
CAS RN: 1396863-18-5
M. Wt: 375.42
InChI Key: OMXRMEYBOHUJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO2S2 and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Chemical Properties

  • Structural Analysis of Derivatives : A study on nimesulide triazole derivatives, which share a similar sulfonamide functional group, demonstrated the effect of substitution on their supramolecular assembly. The analysis of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots revealed insights into the hydrogen bonding and molecular geometry of these compounds, potentially offering parallels in understanding the structural aspects of the requested compound (Dey et al., 2015).

  • Proton-Donating Ability and Conformations : Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide highlighted its proton-donating capabilities and conformational preferences, which are crucial for understanding the chemical behavior and interaction potentials of sulfonamide derivatives in various environments (Oznobikhina et al., 2009).

  • Self-Association and Hydrogen Bonding : Investigations into trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its tendencies for self-association and specific hydrogen bond formations. These studies provide valuable insights into how similar compounds may interact in solution and solid states, contributing to the understanding of their potential applications (Sterkhova et al., 2014).

Chemical Reactions and Synthetic Approaches

  • Cascade Reactions and Synthetic Potential : Research on methyl trifluoropyruvate sulfonylimines showcased cascade rearrangements with terminal alkynes, highlighting the synthetic utility of such compounds in generating complex molecular structures. This underscores the potential of the compound for participating in or inspiring novel synthetic pathways (Kul'yanova et al., 2001).

  • Nucleophilic Substitutions and Chemical Reactivity : A study on 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrated its reactivity with carbanions to give products through vicarious nucleophilic substitution. This example illustrates the chemical versatility and reactivity of sulfonamide derivatives, potentially relevant to the compound (Lemek et al., 2008).

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-5-3-12(4-6-13)10-24(21,22)20-11-15(7-8-15)14-2-1-9-23-14/h1-6,9,20H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRMEYBOHUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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